7-Formyl-4-methoxybenzofuran-2-carboxylic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzofuran derivatives, including 7-Formyl-4-methoxybenzofuran-2-carboxylic acid, typically involves cyclization reactions. One common method is the intramolecular cyclization of ketoesters derived from the acylation of o-hydroxyacetophenone with aliphatic or aromatic acid chlorides in the presence of low-valent titanium . Another approach involves the use of p-toluenesulfonic acid-mediated cyclization of o-(1-alkynyl)anisoles to obtain 2-arylsubstituted benzofurans .
Industrial Production Methods
Industrial production methods for benzofuran derivatives often involve scalable processes such as the McMurry reaction, which promotes the reductive deoxygenation of carbonyl compounds to olefins using titanium trichloride and zinc powder . These methods are designed to ensure high yields and minimal side reactions, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
7-Formyl-4-methoxybenzofuran-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the formyl group to an alcohol.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the benzofuran ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the formyl group can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
7-Formyl-4-methoxybenzofuran-2-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex benzofuran derivatives.
Medicine: Its potential pharmacological activities are being explored for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 7-Formyl-4-methoxybenzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to interact with enzymes and receptors, modulating their functions. For example, benzofuran derivatives have been shown to inhibit certain enzymes involved in tumor growth and bacterial infections .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzofuran derivatives such as:
- 7-Methoxy-2-benzofurancarboxylic acid
- 2-Methylbenzofuran
- Benzofuran-based pyrazoline-thiazoles
Uniqueness
7-Formyl-4-methoxybenzofuran-2-carboxylic acid is unique due to its specific substituents, which confer distinct biological activities and chemical reactivity. Its formyl and methoxy groups play a crucial role in its interactions with molecular targets, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C11H8O5 |
---|---|
Molecular Weight |
220.18 g/mol |
IUPAC Name |
7-formyl-4-methoxy-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C11H8O5/c1-15-8-3-2-6(5-12)10-7(8)4-9(16-10)11(13)14/h2-5H,1H3,(H,13,14) |
InChI Key |
QYJPNWKXNJSRKS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C=C(OC2=C(C=C1)C=O)C(=O)O |
Origin of Product |
United States |
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